6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structural features It contains a benzenesulfinyl group, a hydroxy group, and a methoxy group attached to a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, starting from readily available precursors One common approach is to begin with the functionalization of a biphenyl compound through electrophilic aromatic substitution reactionsThe hydroxy and methoxy groups are then introduced through subsequent reactions, such as hydroxylation and methylation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfoxide group results in a sulfide .
Wissenschaftliche Forschungsanwendungen
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The benzenesulfinyl group may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: This compound is unique due to the presence of the benzenesulfinyl group, which distinguishes it from other biphenyl derivatives.
4’-Methoxy-1,1’-biphenyl-3(2H)-one: Lacks the benzenesulfinyl group, resulting in different chemical and biological properties.
5-Hydroxy-1,1’-biphenyl-3(2H)-one: Lacks both the benzenesulfinyl and methoxy groups, leading to distinct reactivity and applications.
Uniqueness
The presence of the benzenesulfinyl group in 6-(Benzenesulfinyl)-5-hydroxy-4’-methoxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one imparts unique chemical properties, such as enhanced reactivity towards certain reagents and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
67222-02-0 |
---|---|
Molekularformel |
C19H18O4S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-(benzenesulfinyl)-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18O4S/c1-23-15-9-7-13(8-10-15)17-11-14(20)12-18(21)19(17)24(22)16-5-3-2-4-6-16/h2-10,12,17,19,21H,11H2,1H3 |
InChI-Schlüssel |
XCXGUZTULOFEOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=O)C=C(C2S(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.